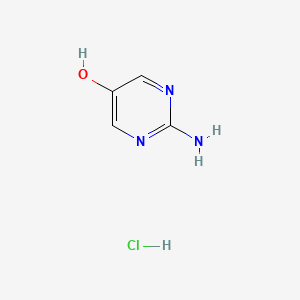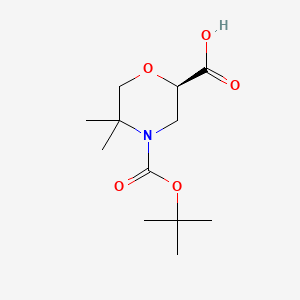
2-Aminopyrimidin-5-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminopyrimidin-5-ol hydrochloride is a chemical compound with the molecular formula C4H5N3O·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyrimidin-5-ol hydrochloride typically involves the reaction of 2-aminopyrimidine with appropriate reagents to introduce the hydroxyl group at the 5-position. One common method involves the use of benzylidene acetones and ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminopyrimidin-5-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different aminopyrimidine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidinone derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Applications De Recherche Scientifique
2-Aminopyrimidin-5-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Aminopyrimidin-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal activity is attributed to its ability to inhibit key enzymes in the metabolic pathways of Trypanosoma brucei, the causative agent of sleeping sickness . The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to the death of the parasite.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine: A precursor to 2-Aminopyrimidin-5-ol hydrochloride, used in various synthetic applications.
2-Aminopyrimidin-4(3H)-one: Known for its biological activities, including antiviral and antitumor properties.
2-Chloropyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C4H6ClN3O |
|---|---|
Poids moléculaire |
147.56 g/mol |
Nom IUPAC |
2-aminopyrimidin-5-ol;hydrochloride |
InChI |
InChI=1S/C4H5N3O.ClH/c5-4-6-1-3(8)2-7-4;/h1-2,8H,(H2,5,6,7);1H |
Clé InChI |
FROJWWPQPHSODG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14036867.png)



![tert-butyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B14036884.png)
![Imidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B14036890.png)






![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(2H-tetrazol-2-ylmethyl)-](/img/structure/B14036922.png)
